![molecular formula C16H13N3O7S2 B14330241 3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid CAS No. 106199-73-9](/img/structure/B14330241.png)
3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of diazo amino hydroxyl naphthalenedisulfonic acid dyes, which are widely used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid typically involves the diazotization of 4-amino-6-oxocyclohexa-2,4-dien-1-ylidene followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions often require acidic or neutral environments to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various quinone and hydrazine derivatives, which have distinct chemical and physical properties .
Applications De Recherche Scientifique
3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and paper.
Mécanisme D'action
The mechanism of action of 3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid involves its ability to form stable complexes with various substrates. The molecular targets include amino and hydroxyl groups, which facilitate binding and interaction with other molecules. The pathways involved often include electron transfer and hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate (Direct Black 19)
- Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate (Direct Black 155)
- Disodium 4-amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate (Direct Black RBB)
- 4-amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt (Direct Black 166) .
Uniqueness
What sets 3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid apart from these similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it particularly suitable for specialized applications in scientific research and industry .
Propriétés
Numéro CAS |
106199-73-9 |
|---|---|
Formule moléculaire |
C16H13N3O7S2 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
3-[(4-amino-2-hydroxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C16H13N3O7S2/c17-9-4-5-13(14(20)6-9)19-18-10-7-12-11(16(8-10)28(24,25)26)2-1-3-15(12)27(21,22)23/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26) |
Clé InChI |
BRGMPDFCOWLGSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=C(C=C(C=C3)N)O)C(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


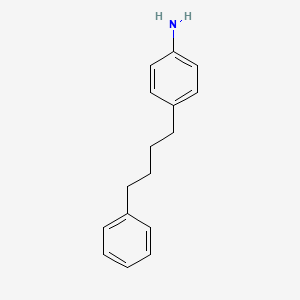
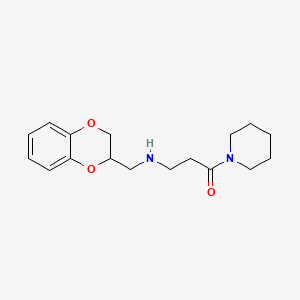

![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)


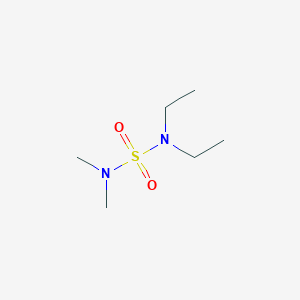
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
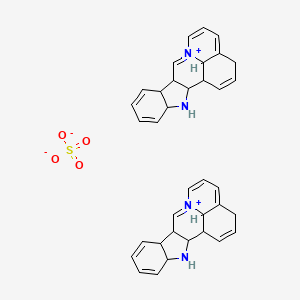
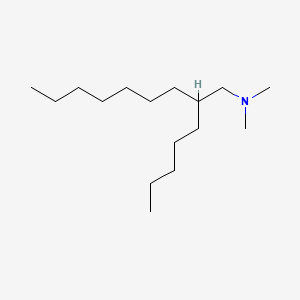
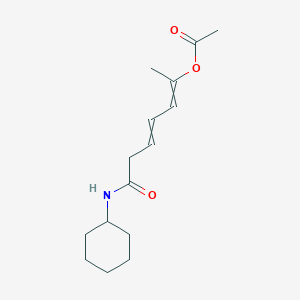
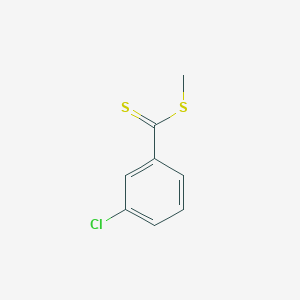
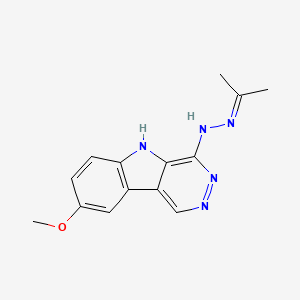
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
